2-Tridecenoic acid

描述

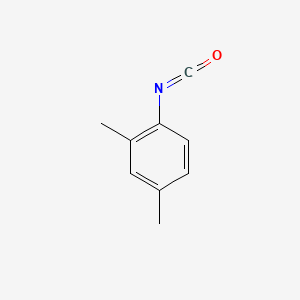

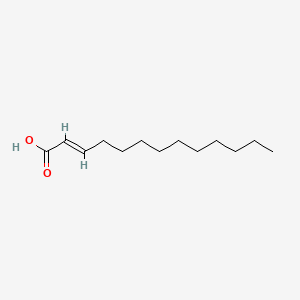

2-Tridecenoic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 212.33 and a formula of C13H24O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCCCCCCCCC=CC(O)=O . This indicates that it has a long carbon chain with a double bond near one end, and a carboxylic acid group at the other end .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 327.8±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±6.0 kJ/mol, a flash point of 231.6±10.2 °C, and an index of refraction of 1.464 . It has a molar refractivity of 63.9±0.3 cm3, and a molar volume of 231.4±3.0 cm3 .安全和危害

2-Tridecenoic Acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product, and it should be used only outdoors or in a well-ventilated area .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Tridecenoic acid can be achieved through a multi-step process involving the oxidation of a suitable precursor compound.", "Starting Materials": [ "1-Tridecene", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide, or sodium dichromate)", "Solvent (e.g. acetone, dichloromethane, or methanol)", "Acid (e.g. sulfuric acid or hydrochloric acid)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "1. Oxidation of 1-Tridecene with an oxidizing agent in the presence of a solvent and acid to form 2-Tridecanone.", "2. Reduction of 2-Tridecanone with a reducing agent (e.g. sodium borohydride or lithium aluminum hydride) in the presence of a solvent to form 2-Tridecanol.", "3. Dehydration of 2-Tridecanol with an acid catalyst (e.g. sulfuric acid or phosphoric acid) to form 2-Tridecen-1-ol.", "4. Oxidation of 2-Tridecen-1-ol with an oxidizing agent (e.g. potassium permanganate, chromium trioxide, or sodium dichromate) in the presence of a solvent and base to form 2-Tridecenoic acid." ] } | |

CAS 编号 |

6969-16-0 |

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC 名称 |

(Z)-tridec-2-enoic acid |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |

InChI 键 |

GQVYBECSNBLQJV-QXMHVHEDSA-N |

手性 SMILES |

CCCCCCCCCC/C=C\C(=O)O |

SMILES |

CCCCCCCCCCC=CC(=O)O |

规范 SMILES |

CCCCCCCCCCC=CC(=O)O |

| 32466-55-0 | |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 2-tridecenoic acid?

A1: Research suggests that trans-2-tridecenoic acid exhibits anti-ulcer activity. In rat models, it demonstrated a significant reduction in ulcer index across various ulcer types, including those induced by pylorus ligation, aspirin, phenylbutazone, histamine, and stress []. This protective effect is potentially linked to its ability to increase sialic acid levels in gastric mucus, contributing to a stronger protective barrier in the stomach [].

Q2: Is this compound found naturally?

A2: Yes, this compound is a key structural component of the natural antibiotic esperin. Esperin, isolated from bacteria, contains this compound linked to a chain of amino acids (glutamic acid, aspartic acid, valine, leucine) [, ]. This structure is crucial for the antibiotic activity of esperin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)